Cas no 2137657-77-1 (4-Cyclobutyl-1-methylcyclohex-3-en-1-amine)

4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-843640
- 4-cyclobutyl-1-methylcyclohex-3-en-1-amine
- 2137657-77-1
- 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine
-
- インチ: 1S/C11H19N/c1-11(12)7-5-10(6-8-11)9-3-2-4-9/h5,9H,2-4,6-8,12H2,1H3
- InChIKey: VLOUPROCDVIJCG-UHFFFAOYSA-N
- ほほえんだ: NC1(C)CC=C(CC1)C1CCC1
計算された属性
- せいみつぶんしりょう: 165.151749610g/mol
- どういたいしつりょう: 165.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843640-0.05g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
Enamine | EN300-843640-0.1g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 0.1g |
$678.0 | 2025-02-21 | |
Enamine | EN300-843640-10.0g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 10.0g |
$3315.0 | 2025-02-21 | |
Enamine | EN300-843640-5g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 5g |
$2235.0 | 2023-09-02 | ||
Enamine | EN300-843640-2.5g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 | |
Enamine | EN300-843640-10g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 10g |
$3315.0 | 2023-09-02 | ||
Enamine | EN300-843640-0.5g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
Enamine | EN300-843640-1.0g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
Enamine | EN300-843640-0.25g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
Enamine | EN300-843640-5.0g |
4-cyclobutyl-1-methylcyclohex-3-en-1-amine |
2137657-77-1 | 95.0% | 5.0g |
$2235.0 | 2025-02-21 |
4-Cyclobutyl-1-methylcyclohex-3-en-1-amine 関連文献
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4-Cyclobutyl-1-methylcyclohex-3-en-1-amineに関する追加情報
Introduction to 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine (CAS No. 2137657-77-1)
4-Cyclobutyl-1-methylcyclohex-3-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2137657-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cycloalkyl-substituted amines, featuring a unique structural framework that combines a cyclobutyl group with a cyclohexene backbone, further modified by a methyl substituent at the 1-position. The presence of these distinct structural motifs not only imparts distinctive chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) rules, which ensures clarity and precision in its identification. The term "4-Cyclobutyl-" indicates the attachment of a cyclobutyl group at the fourth carbon position of the cyclohexene ring, while "1-methylcyclohex-3-en-1-amine" specifies the presence of a methyl group at the first carbon and an amine functional group at the third carbon of the cyclohexene structure. This precise naming convention is crucial for researchers to accurately understand and communicate the molecular structure.
Structurally, 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine exhibits a rigid bicyclic system with significant steric hindrance due to the cyclobutyl substituent. This steric bulk can influence both the reactivity and binding affinity of the molecule, making it an attractive candidate for modulating biological targets. The amine functionality at the 1-position provides a nucleophilic center that can participate in various chemical reactions, such as condensation or substitution reactions, facilitating further derivatization for drug development purposes.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential pharmacological properties. The structural features of 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine, including its cycloalkyl substitution pattern and amine group, make it an intriguing candidate for investigating its interactions with biological receptors. Preliminary studies have suggested that such compounds may exhibit promising activities in areas such as anti-inflammatory, analgesic, and neuroprotective applications.
The synthesis of 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the desired substituents. Advanced techniques such as transition metal-catalyzed reactions have been employed to enhance efficiency and selectivity in these processes. The development of robust synthetic methodologies is essential for scaling up production and making this compound more accessible for further research.
One of the most compelling aspects of 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine is its potential as a scaffold for drug discovery. By leveraging its unique structural features, medicinal chemists can design derivatives with enhanced pharmacological profiles. For instance, modifications to the cyclobutyl or methyl groups could alter metabolic stability or binding affinity, while introducing additional functional groups might expand its therapeutic spectrum. This flexibility makes it an invaluable tool in the quest for novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine with greater accuracy before conducting experimental validation. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins, providing insights into how this compound might exert its effects at a molecular level. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
The pharmacokinetic properties of 4-Cyclobutyl-1-methylcyclohex-3-en-1-amine are also under investigation to assess its suitability for clinical applications. Factors such as solubility, bioavailability, and metabolic clearance rate play critical roles in determining whether a compound can progress to human trials. Preliminary data suggest that optimization strategies may be needed to improve these parameters, but further studies are required to fully understand its behavior within biological systems.
In conclusion,4-Cyclobutyl-1-methylcyclohex-3-en-1-amineserves as a fascinating example of how structural complexity can lead to novel pharmacological opportunities. Its unique combination of cycloalkyl substitution and amine functionality positions it as a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new applications and synthetic strategies,this compound is likely to remain at the forefront of pharmaceutical innovation, contributing to advancements in healthcare solutions.
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